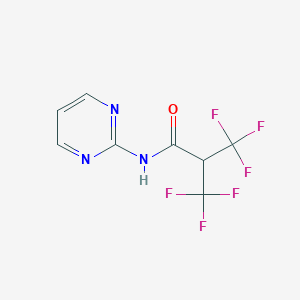
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of hepatic glucose production. This compound also inhibits mTORC1, a key regulator of cell growth and proliferation, leading to decreased protein synthesis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. This compound also inhibits mTORC1, leading to decreased protein synthesis and cell cycle arrest. In addition, this compound has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high potency and selectivity for AMPK activation. However, this compound has limitations as well. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, this compound has not been extensively tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for research on 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to improve mitochondrial function and reduce oxidative stress in animal models of these diseases. Another area of interest is its potential use as an adjuvant therapy for cancer. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies are needed to determine its efficacy in combination with these treatments. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials, particularly in the context of metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid in the presence of triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This compound has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
In addition to metabolic disorders, this compound has also been investigated for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C8H5F6N3O |
|---|---|
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N-pyrimidin-2-yl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)4(8(12,13)14)5(18)17-6-15-2-1-3-16-6/h1-4H,(H,15,16,17,18) |
Clé InChI |
RZUHZWXZJXSZNA-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



